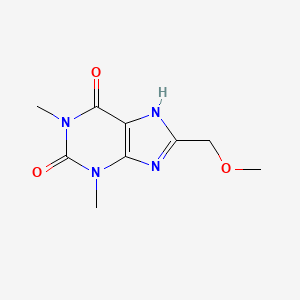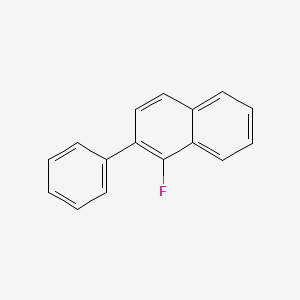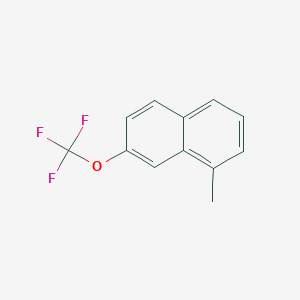
5-Bromo-2-methyl-1,8-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-methyl-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 2nd position on the naphthyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-1,8-naphthyridine can be achieved through various methods. One common approach involves the bromination of 2-methyl-1,8-naphthyridine. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile . The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using eco-friendly solvents and catalysts, are being explored to make the process more sustainable .
化学反応の分析
Types of Reactions
5-Bromo-2-methyl-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-2-methyl-1,8-naphthyridine .
科学的研究の応用
5-Bromo-2-methyl-1,8-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial and anticancer activities.
Material Science: The compound is used in the development of light-emitting diodes and dye-sensitized solar cells due to its photochemical properties.
Chemical Biology: It serves as a ligand in the study of molecular interactions and as a probe in biochemical assays.
作用機序
The mechanism of action of 5-Bromo-2-methyl-1,8-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with bacterial enzymes or DNA to exert its antibacterial effects. The bromine atom and the naphthyridine ring play crucial roles in its binding affinity and specificity . In material science, its photochemical properties are utilized to enhance the efficiency of light-emitting devices .
類似化合物との比較
Similar Compounds
2-Methyl-1,8-naphthyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Chloro-2-methyl-1,8-naphthyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
5-Azido-2-methyl-1,8-naphthyridine: Formed through nucleophilic substitution of the bromine atom with an azide group.
Uniqueness
5-Bromo-2-methyl-1,8-naphthyridine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a wide range of chemical modifications. This makes it a versatile compound in synthetic chemistry and various research applications .
特性
分子式 |
C9H7BrN2 |
|---|---|
分子量 |
223.07 g/mol |
IUPAC名 |
5-bromo-2-methyl-1,8-naphthyridine |
InChI |
InChI=1S/C9H7BrN2/c1-6-2-3-7-8(10)4-5-11-9(7)12-6/h2-5H,1H3 |
InChIキー |
DZQSDBPEWKTBEQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=NC=CC(=C2C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[2-(7H-purin-6-ylamino)ethyl]acetamide](/img/structure/B11882374.png)
![8-Chloro-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11882386.png)

![7-((Cyclopropylmethoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11882394.png)

![2-Methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B11882405.png)
![2-Ethyl-3-methylbenzo[b][1,5]naphthyridine](/img/structure/B11882412.png)
